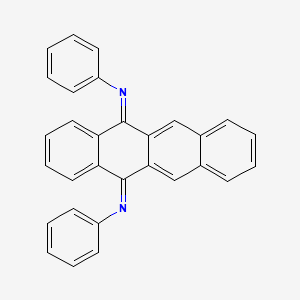
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine is a complex organic compound characterized by its unique structure, which includes two phenyl groups attached to a tetracene backbone with diimine functionalities at the 5 and 12 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetracene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by aromatization.
Introduction of Diimine Groups: The diimine functionalities can be introduced via a condensation reaction between the tetracene derivative and aniline derivatives under acidic conditions.
Attachment of Phenyl Groups: The phenyl groups are usually introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Chlorinated phenyl derivatives.
Scientific Research Applications
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: DNA, proteins, and cellular membranes.
Pathways Involved: The compound can intercalate with DNA, disrupting the replication process and leading to cell death. It can also interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
(5E,12E)-5,12-Octadecadienoic acid: Similar in having conjugated double bonds but differs in its aliphatic chain structure.
(5E,12E)-2-Hydroxy-4-oxo-5,12-henicosadien-1-yl acetate: Shares the (5E,12E) configuration but has different functional groups and applications.
Uniqueness
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine is unique due to its tetracene backbone and diimine functionalities, which confer distinct electronic properties making it suitable for optoelectronic applications.
Properties
CAS No. |
928016-31-3 |
|---|---|
Molecular Formula |
C30H20N2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-N,12-N-diphenyltetracene-5,12-diimine |
InChI |
InChI=1S/C30H20N2/c1-3-13-23(14-4-1)31-29-25-17-9-10-18-26(25)30(32-24-15-5-2-6-16-24)28-20-22-12-8-7-11-21(22)19-27(28)29/h1-20H |
InChI Key |
WNBSZJQVSWVRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=NC4=CC=CC=C4)C5=CC6=CC=CC=C6C=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















